![molecular formula C22H30O5 B608365 Kongensin A CAS No. 885315-96-8](/img/structure/B608365.png)
Kongensin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kongensin A (KA) is a natural product isolated from Croton kongensis . It is a potent inhibitor of necroptosis and an inducer of apoptosis . KA inhibits necroptosis by preventing the activation of RIPK3 .
Synthesis Analysis
The synthesis of Kongensin A involves a new bioorthogonal ligation method known as TQ ligation . This method enables the identification of HSP90 as a cellular target of KA .Molecular Structure Analysis
The molecular structure of Kongensin A is complex. It covalently binds to a previously uncharacterized cysteine 420 in the middle domain of HSP90 .Chemical Reactions Analysis
Kongensin A covalently binds to HSP90 and inhibits HSP90 through a novel mode of action . It prevents the activation of key necroptosis kinase RIPK3 by covalently binding to its chaperone HSP90 and disrupting the interaction of HSP90 and CDC37 .Physical And Chemical Properties Analysis
Kongensin A has a molecular weight of 374.5 g/mol . Its molecular formula is C22H30O5 . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its Rotatable Bond Count is 2 .科学研究应用
Inhibition of HSP90β
Kongensin A (KA) is an inhibitor of Heat shock protein 90 (HSP90β), a crucial chaperone . HSP90 plays a key role in de novo lipogenesis (DNL) by stabilizing and maintaining sterol regulatory element binding protein (SREBP) activity .
Treatment of Hyperlipidemia
KA has been found to improve hyperlipidemia, a condition characterized by abnormally elevated levels of any or all lipids or lipoproteins in the blood . It does this by controlling lipid metabolism .
Treatment of Hepatic Steatosis
KA improves hepatic steatosis, a form of fatty liver disease, characterized by the accumulation of fat in the liver . It reduces the lipid content at the cellular level .
Improvement of Insulin Resistance
KA has been found to improve insulin resistance, a condition in which cells fail to respond normally to the hormone insulin . This is particularly beneficial for individuals with obesity and its primary associated comorbidities, such as type 2 diabetes .
Inhibition of RIP3-dependent Necroptosis
KA is a potent inhibitor of necroptosis, a form of programmed cell death, and an inducer of apoptosis . It prevents the activation of key necroptosis kinase RIPK3 by covalently binding to its chaperone HSP90 .
Anti-necrotic and Anti-inflammatory Agent
KA, derived from Croton kongensis, inhibits RIP3-mediated necrosis, showing promise as an anti-necrotic and anti-inflammatory agent .
Potential Cancer Treatment
KA promotes apoptosis in multiple cancer cell lines . Apoptosis, or programmed cell death, is a mechanism that is often defective in cancer cells. By inducing apoptosis, KA could potentially be used as a treatment for various types of cancer .
Obesity Treatment
KA has been found to reduce body weight in diet-induced obese (DIO) mice, with no significant alteration in food intake . This suggests that KA could potentially be used as a treatment for obesity .
安全和危害
未来方向
属性
IUPAC Name |
[(2R,4R,8R,9S,13R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-14-6-7-18(25)22(5)17(11-16(24)15(10-14)20(12)26)21(3,4)9-8-19(22)27-13(2)23/h10,14,16-17,19,24H,1,6-9,11H2,2-5H3/t14-,16-,17-,19-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUWPMNNBHROPI-ASAQZKIWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2C1(C(=O)CCC3C=C(C(C2)O)C(=O)C3=C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC([C@@H]2[C@@]1(C(=O)CC[C@@H]3C=C([C@@H](C2)O)C(=O)C3=C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kongensin A |
Q & A
Q1: What is the mechanism of action of Kongensin A? What makes it a "non-canonical" HSP90 inhibitor?
A1: Kongensin A inhibits programmed necrosis (necroptosis) by targeting Heat Shock Protein 90 (HSP90) []. Unlike typical HSP90 inhibitors that bind to the ATP-binding pocket, Kongensin A covalently modifies cysteine 420 within HSP90 []. This non-canonical interaction disrupts the association between HSP90 and CDC37, a co-chaperone essential for the stability and function of RIP3 kinase []. As RIP3 kinase activation is crucial for necroptosis execution, Kongensin A effectively blocks this cell death pathway.
Q2: Can you elaborate on the structural features of Kongensin A and its isolation source?
A2: Kongensin A is a diterpene natural product, specifically classified as an ent-8,9-secokaurane diterpene []. It was first isolated from the aerial parts of Croton kongensis alongside two other novel compounds, Kongensin B and C []. These compounds exhibit an uncommon oxygenation pattern, featuring an acetate or hydroxyl group at C(1) along with a Δ8(14) unsaturation in Kongensin A or an 8,14-epoxide function in Kongensin B and C []. Unfortunately, the provided research excerpts do not contain details on the molecular formula, weight, or spectroscopic data for Kongensin A.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。